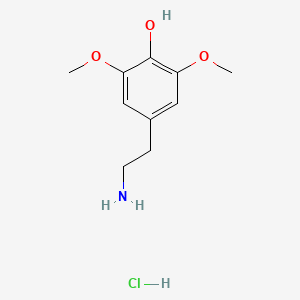

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12;/h5-6,12H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZCOFGHDPRVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374319 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2176-14-9 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride

This in-depth technical guide details the properties, synthesis, and pharmacological profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride.

Executive Summary

This compound (also known as 4-O-Demethylmescaline or 3,5-Dimethoxytyramine ) is a substituted phenethylamine and a primary metabolite of the psychedelic alkaloid mescaline. Structurally, it represents the phenolic analogue of mescaline, where the 4-methoxy group is replaced by a hydroxyl group.

While mescaline is a potent 5-HT2A agonist, this 4-hydroxy metabolite is largely considered centrally inactive in humans, primarily due to its inability to effectively cross the blood-brain barrier (BBB) caused by the polarity of the phenolic moiety. However, it serves as a critical reference standard in metabolic profiling and forensic analysis of mescaline ingestion.

Physicochemical Characterization

Identity and Constants

The compound exists as a white to off-white crystalline solid in its hydrochloride salt form. It is hygroscopic and sensitive to oxidation due to the free phenolic group.

| Property | Data |

| IUPAC Name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride |

| Common Synonyms | 4-O-Demethylmescaline; 3,5-Dimethoxytyramine; 4-Desmethylmescaline |

| CAS Number (HCl) | 2176-14-9 |

| CAS Number (Freebase) | 2413-00-5 |

| Molecular Formula | C₁₀H₁₅NO₃[1] · HCl |

| Molecular Weight | 233.69 g/mol (HCl salt); 197.23 g/mol (Freebase) |

| Physical State | Crystalline Solid |

| Solubility | Soluble in water, ethanol, methanol; Insoluble in non-polar solvents (ether, hexane) |

| Acidity (pKa) | ~9.5 (Phenol), ~10.5 (Amine) [Predicted] |

Spectral Analysis

Mass Spectrometry (EI-MS):

-

Molecular Ion (M+): m/z 197 (Freebase)[2]

-

Base Peak: m/z 152.[2] This fragment arises from the characteristic

-cleavage of the amine side chain (loss of

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, D₂O):

-

Aromatic Protons:

6.5–6.7 ppm (Singlet, 2H). The symmetry of the 3,5-substituents results in chemically equivalent protons at positions 2 and 6. -

Methoxy Groups:

3.8–3.9 ppm (Singlet, 6H). -

Side Chain: Two triplets (

and

Synthesis Protocol

Methodology: De Novo Synthesis from Syringaldehyde Rationale: While this compound can be obtained by demethylating mescaline (using BBr₃), that route requires a controlled substance as a precursor. The preferred laboratory route starts from Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), utilizing a Henry Reaction followed by reduction.

Workflow Diagram

Figure 1: Synthetic pathway from Syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.[3][4][5]

Step-by-Step Protocol

Step 1: Henry Reaction (Condensation)

-

Reagents: Dissolve Syringaldehyde (10.0 g, 54.9 mmol) in glacial acetic acid (40 mL). Add Nitromethane (5.0 g, 82 mmol) and Ammonium Acetate (1.5 g).

-

Reaction: Reflux the mixture for 2–4 hours. The solution will darken as the nitrostyrene forms.

-

Workup: Cool the reaction mixture. Pour into ice-water. The yellow/orange crystalline solid (3,5-dimethoxy-4-hydroxy-

-nitrostyrene) precipitates. -

Purification: Recrystallize from methanol/water to remove unreacted aldehyde.

Step 2: Reduction

-

Setup: Prepare a suspension of Lithium Aluminum Hydride (LAH) (4.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂).

-

Addition: Dissolve the dried nitrostyrene intermediate in THF and add dropwise to the LAH suspension. (Note: The phenolic hydroxyl consumes 1 equiv of hydride).

-

Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of the nitro group and the double bond.

-

Quench: Cool to 0°C. Carefully quench excess hydride using the Fieser method (Water, 15% NaOH, Water). Filter off the aluminum salts.

-

Isolation: Evaporate the THF to yield the crude amine freebase oil.

Step 3: Salt Formation

-

Dissolution: Dissolve the crude oil in a minimal amount of anhydrous isopropanol or ethanol.

-

Acidification: Add concentrated HCl (aq) or bubble dry HCl gas until pH < 3.

-

Crystallization: Dilute with anhydrous diethyl ether until turbid. Cool at 4°C overnight.

-

Filtration: Collect the white crystals of this compound by vacuum filtration.

Pharmacology & Metabolism

Biological Activity[3][7][8][9][10]

-

Receptor Binding: The compound retains some affinity for 5-HT receptors but lacks the potency of mescaline. The replacement of the 4-methoxy group with a hydroxyl group significantly increases polarity.

-

Blood-Brain Barrier (BBB): The phenolic hydroxyl group facilitates rapid conjugation (sulfation/glucuronidation) and hinders passive transport across the lipophilic BBB. Consequently, the compound is centrally inactive in humans at typical doses.

-

Peripheral Effects: May exhibit sympathomimetic activity via peripheral adrenergic receptors, potentially causing transient changes in blood pressure or heart rate.

Metabolic Pathway

This compound is the primary product of mescaline O-demethylation, catalyzed by hepatic CYP450 enzymes. It is subsequently cleared via conjugation.

Figure 2: Metabolic formation and clearance of 3,5-Dimethoxy-4-hydroxyphenethylamine.

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon) to prevent oxidation of the phenol ring (browning).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

- Nichols, D. E., et al. (1977).

-

Cayman Chemical. (2024). Product Information: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.[4]

-

PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

-

Dinis-Oliveira, R. J., et al. (2019).[6] "Pharmacokinetics and Pharmacodynamics of Mescaline." ResearchGate.

Sources

Technical Monograph: 4-(2-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes mechanistic depth, reproducible protocols, and structural analysis over general description.

Synonyms: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl; 4-O-Desmethylmescaline; Syringamine (ambiguous). CAS Registry Number: 2176-14-9 (HCl salt), 2413-00-5 (Free base).[1]

Executive Summary & Chemical Identity

4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenethylamine alkaloid characterized by a phenol core flanked by two methoxy groups at the meta positions (relative to the ethylamine chain). It serves as the immediate biosynthetic precursor to Mescaline (3,4,5-trimethoxyphenethylamine) and is its primary O-demethylated metabolite in mammals.

Unlike its methylated counterpart, this compound exhibits significantly reduced lipophilicity due to the free phenolic hydroxyl group, which alters its pharmacokinetics and blood-brain barrier (BBB) permeability. In research contexts, it is utilized as a reference standard for metabolic profiling of phenethylamines and as a substrate in enzymatic assays involving catechol-O-methyltransferase (COMT).

Physicochemical Profile[2]

| Property | Specification |

| Molecular Formula | C₁₀H₁₅NO₃[2][3] · HCl |

| Molecular Weight | 233.69 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in water, ethanol, DMSO; Insoluble in diethyl ether |

| Melting Point | 260–262 °C (decomposition) |

| Acidity (pKa) | ~9.5 (Phenol), ~10.5 (Amine) |

| Hygroscopicity | Moderate; storage under desiccant recommended |

Structural Analysis & Logic

The molecule consists of a rigid aromatic ring substituted with electron-donating groups. The 2,6-dimethoxy pattern creates steric crowding around the phenolic hydroxyl group, influencing its reactivity and hydrogen-bonding capacity.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Functional decomposition of 4-(2-aminoethyl)-2,6-dimethoxyphenol HCl. The C4-hydroxyl group is the primary differentiator from Mescaline.

Biosynthesis & Pharmacology

Understanding the biological context of this compound is critical for researchers studying alkaloid pathways or phenethylamine metabolism.

Metabolic Pathway

In Lophophora williamsii (Peyote) and Trichocereus cacti, this compound is the penultimate step in Mescaline biosynthesis. Conversely, in mammalian systems, it represents a detoxification product.[4]

Figure 2: Bidirectional relationship with Mescaline. The compound acts as both a biosynthetic precursor (plants) and a metabolic product (mammals).

Pharmacological Significance

-

Receptor Affinity: Exhibits affinity for 5-HT₂A receptors, though significantly lower than Mescaline.[2]

-

Blood-Brain Barrier: The polar 4-hydroxyl group facilitates rapid peripheral clearance and hinders CNS penetration, reducing its psychoactive potential compared to its methylated analog.

-

Toxicity: Classified as an irritant (Skin/Eye) and harmful if swallowed. LD50 values are not widely established for humans but are estimated to be higher than Mescaline due to lower lipophilicity.

Experimental Protocols: Synthesis & Purification

Disclaimer: The following protocols are for research purposes only and must be conducted in a licensed laboratory under a fume hood.

The most robust synthesis route utilizes Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material. A direct Henry reaction followed by reduction is described below.

Synthesis Workflow

-

Condensation: Syringaldehyde + Nitromethane

Nitrostyrene intermediate. -

Reduction: Nitrostyrene

Phenethylamine. -

Salt Formation: Free base

Hydrochloride salt.

Detailed Protocol

Step 1: Preparation of 3,5-Dimethoxy-4-hydroxy-β-nitrostyrene

Reagents: Syringaldehyde (10.0 g), Nitromethane (50 mL), Ammonium Acetate (2.0 g). Solvent: Glacial Acetic Acid (optional) or excess Nitromethane.

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Reaction: Dissolve Syringaldehyde in Nitromethane. Add Ammonium Acetate.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) until the aldehyde spot disappears.

-

Isolation: Cool the mixture to 0°C. The nitrostyrene usually crystallizes as yellow/orange needles.

-

Filtration: Filter the solid, wash with cold methanol, and dry.

-

Yield Expectation: 70–85%.

-

Checkpoint: The product should be a bright yellow crystalline solid.

-

Step 2: Reduction to 4-(2-aminoethyl)-2,6-dimethoxyphenol

Reagents: Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv), Anhydrous THF or Diethyl Ether. Note: The phenolic hydroxyl consumes 1 equivalent of hydride; excess LiAlH₄ is required.

-

Preparation: Suspend LiAlH₄ in anhydrous THF under inert atmosphere (Argon/Nitrogen).

-

Addition: Dissolve the nitrostyrene from Step 1 in anhydrous THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction.

-

Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the double bond and nitro group.

-

Quenching: Cool to 0°C. Carefully quench using the Fieser method (Water, 15% NaOH, Water).

-

Extraction: Filter off the aluminum salts. The filtrate contains the free base amine.

-

Note: The product is amphoteric (phenol + amine). Avoid high pH aqueous washes that might form the phenoxide salt in the water layer.

-

-

Evaporation: Remove the solvent under vacuum to obtain the crude oil/solid.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Isopropanol (IPA) or Ethanol.

-

Acidification: Add concentrated HCl (37%) or HCl in Dioxane dropwise until pH ~3.

-

Crystallization: Add anhydrous Diethyl Ether until the solution becomes turbid. Cool to -20°C overnight.

-

Collection: Filter the white/off-white crystals. Recrystallize from Ethanol/Ether if necessary for high purity (>98%).

Analytical Verification

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

| Technique | Expected Signal / Characteristic |

| ¹H-NMR (D₂O) | δ 6.5-6.7 (s, 2H, Ar-H); δ 3.8 (s, 6H, -OCH₃); δ 3.1-3.2 (t, 2H, -CH₂-N); δ 2.8-2.9 (t, 2H, Ar-CH₂-). |

| IR Spectroscopy | Broad band at 3200–3400 cm⁻¹ (OH/NH stretch); Sharp peaks at 1600, 1515 cm⁻¹ (Aromatic C=C). |

| Mass Spectrometry | [M+H]⁺ = 198.11 m/z . Fragmentation often shows loss of NH₃ (181 m/z). |

| Melting Point | Sharp transition at 260–262 °C . Broadening indicates impurities. |

References

-

PubChem. (2025). 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. National Library of Medicine. Available at: [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride. Available at: [Link]

- Reti, L. (1950). Cactus Alkaloids and Some Related Compounds. Fortschritte der Chemie organischer Naturstoffe. (Foundational text on cactus alkaloid biosynthesis).

Sources

Technical Monograph: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Synonyms: 4-O-Demethylmescaline, Trichocereine (ambiguous), 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.

Executive Summary

3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride (CAS: 2176-14-9) is a substituted phenethylamine alkaloid of critical importance in the study of mescaline pharmacodynamics and biosynthesis. Structurally, it represents the 4-O-demethylated analog of mescaline (3,4,5-trimethoxyphenethylamine).

While mescaline is a potent 5-HT2A agonist, this 4-hydroxy analog exhibits negligible psychoactive potency in mammalian models. This sharp contrast in activity makes it a vital "negative control" in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of the 4-methoxy lipophilic moiety for receptor docking. Furthermore, it serves a dual biological role: it is the immediate biosynthetic precursor to mescaline in Lophophora williamsii (Peyote) and a primary urinary metabolite of mescaline in mammals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride |

| CAS Number (HCl) | 2176-14-9 |

| CAS Number (Freebase) | 1083-07-4 |

| Molecular Formula | C₁₀H₁₅NO₃[1][2] · HCl |

| Molecular Weight | 233.69 g/mol |

| Melting Point | 260–262 °C (decomposition) |

| Solubility | Soluble in water, ethanol; insoluble in diethyl ether. |

| Appearance | Off-white to beige crystalline solid. |

| Stability | Hygroscopic; sensitive to oxidation at the phenolic position. Store under inert gas at -20°C. |

Pharmacological Significance & SAR

The "4-Position" Hypothesis

The pharmacological divergence between Mescaline and 3,5-Dimethoxy-4-hydroxyphenethylamine provides a textbook example of the specific lipophilic requirements of the Serotonin 5-HT2A receptor binding pocket.

-

Mescaline (Active): The 4-methoxy group is lipophilic and acts as a hydrogen bond acceptor, facilitating deep anchoring into the receptor's orthosteric site.

-

4-OH Analog (Inactive): The presence of the free phenol at the 4-position increases polarity significantly (lowering LogP) and introduces a hydrogen bond donor that disrupts the hydrophobic interaction required for receptor activation.

Metabolic Fate

In humans and rats, mescaline undergoes oxidative deamination (to the corresponding acid) and O-demethylation.[3] The 4-O-demethylation is a major pathway, yielding 3,5-dimethoxy-4-hydroxyphenethylamine, which is subsequently excreted or conjugated.

Biogenic & Metabolic Pathways (Visualized)

This compound occupies a unique position as both the parent (in biosynthesis) and the child (in metabolism) of mescaline.

Figure 1: The dual role of 3,5-Dimethoxy-4-hydroxyphenethylamine in cactus biosynthesis (Green arrows) and mammalian metabolism (Red arrows).

Synthetic Protocol: The Syringaldehyde Route

Direct synthesis from Syringaldehyde is the industry standard. However, the phenolic hydroxyl group at position 4 is reactive and interferes with the Henry condensation and subsequent reduction. Therefore, a Benzyl Protection Strategy is required for high yield and purity.

Phase A: Protection

Reaction: Syringaldehyde + Benzyl Chloride

-

Dissolve Syringaldehyde (1.0 eq) in ethanol.

-

Add Potassium Carbonate (

, 1.5 eq) and Benzyl Chloride (1.2 eq). -

Reflux for 4–6 hours.

-

Pour into ice water; filter the precipitate (The protected aldehyde). Recrystallize from EtOH.

Phase B: Henry Condensation

Reaction: Protected Aldehyde + Nitromethane

-

Dissolve the benzyl-protected aldehyde in glacial acetic acid.

-

Add Nitromethane (excess) and Ammonium Acetate (catalyst).

-

Heat to 80°C for 2 hours.

-

Cool to crystallize the yellow nitrostyrene intermediate.

Phase C: Reduction & Deprotection

Reaction: Nitrostyrene

-

Reduction: Add the nitrostyrene dropwise to a suspension of Lithium Aluminum Hydride (LAH) in dry THF under

atmosphere. Reflux 24h. -

Workup: Quench carefully (Fieser method), filter salts, and evaporate solvent to yield the O-benzyl-mescaline freebase.

-

Deprotection: Dissolve the intermediate in MeOH/HCl. Add 10% Pd/C catalyst. Hydrogenate at 40 psi

for 6 hours. -

Isolation: Filter catalyst. Concentrate the filtrate. The product crystallizes as the Hydrochloride salt.

Figure 2: Step-by-step synthetic workflow utilizing benzyl ether protection to preserve the 4-hydroxyl group.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

-

1H NMR (D₂O):

- 6.70 (s, 2H, Aromatic H-2,6) — Note: The symmetry makes these equivalent.

- 3.85 (s, 6H, 3,5-dimethoxy groups).

-

3.20 (t, 2H,

-

2.90 (t, 2H,

-

Absence of: Signals in the 7.3–7.5 range (would indicate residual Benzyl group).

-

Mass Spectrometry (ESI+):

-

Major ion peak at

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4076, Mescaline (Metabolism Section). Retrieved from

-

Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (Related Metabolite Data). Retrieved from

- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis protocols).

- Lundström, J. (1971). Biosynthesis of mescaline and tetrahydroisoquinoline alkaloids in Lophophora williamsii. Acta Pharmaceutica Suecica, 8(3), 275-302.

Sources

- 1. Buy this compound | 2176-14-9 [smolecule.com]

- 2. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 3. Mescaline - Wikipedia [en.wikipedia.org]

physical and chemical properties of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride (CAS: 2176-14-9), a significant phenethylamine derivative. Structurally, it is the 4-O-demethylated analog of Mescaline (3,4,5-trimethoxyphenethylamine). While often overshadowed by its fully methylated counterpart, this compound serves as a critical reference standard in forensic analysis, a metabolic marker in toxicology, and a precursor in the synthesis of complex alkaloids.

This document details its physicochemical constants, validated synthesis pathways, and analytical characterization, designed specifically for researchers in medicinal chemistry and toxicology.

Chemical Identity & Structural Analysis[1][2]

The compound belongs to the substituted phenethylamine class, characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5, and a hydroxyl group at position 4.

| Parameter | Data |

| IUPAC Name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride |

| Common Synonyms | 4-Demethylmescaline; Syringamine; 3,5-Dimethoxy-4-hydroxyphenethylamine HCl |

| CAS Number | 2176-14-9 (HCl salt); 15687-21-5 (Free base) |

| Molecular Formula | C₁₀H₁₅NO₃[1][2][3][4] · HCl |

| Molecular Weight | 233.69 g/mol (Salt); 197.23 g/mol (Base) |

| SMILES | CO.Cl.COc1cc(CCN)cc(OC)c1O |

Structural Significance

Unlike Mescaline, the presence of the free phenolic hydroxyl group at position 4 significantly alters the compound's pharmacokinetics. The polarity introduced by the 4-OH group drastically reduces blood-brain barrier (BBB) permeability, rendering the compound largely devoid of the central psychoactive effects associated with its methylated analog.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and formulation.

Table 1: Physical and Chemical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 260 – 262 °C | Decomposition often observed near MP [1] |

| Solubility (Water) | High (>50 mg/mL) | Due to ionic HCl and phenolic moieties |

| Solubility (EtOH) | Moderate | Soluble in hot ethanol; sparingly in cold |

| Solubility (DCM) | Negligible | Polar salt form is insoluble in non-polar organics |

| pKa (Amine) | ~9.5 | Protonated amine (ammonium) |

| pKa (Phenol) | ~9.9 | Phenolic hydroxyl group |

| LogP | 0.2 – 0.5 | Predicted (Low lipophilicity) |

| Hygroscopicity | Moderate | Store in desiccated environment |

Technical Insight: The high melting point (compared to Mescaline HCl at ~184°C) is attributed to the intermolecular hydrogen bonding capability of the 4-hydroxyl group, which stabilizes the crystal lattice.

Synthesis & Production Protocols

Retrosynthetic Strategy

The most robust synthetic route utilizes Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material. The workflow follows the classical Henry Reaction (nitroaldol condensation) followed by reduction.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from Syringaldehyde to the final Hydrochloride salt.

Figure 1: Synthetic pathway from Syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxy-4-hydroxy-β-nitrostyrene

-

Reagents: Dissolve Syringaldehyde (10.0 g) in Nitromethane (50 mL). Add Ammonium Acetate (2.0 g) as a catalyst.

-

Conditions: Reflux the mixture for 2–4 hours. A color change to deep yellow/orange indicates nitrostyrene formation.

-

Workup: Remove excess nitromethane under vacuum. The residue typically crystallizes upon cooling or addition of cold isopropanol.

-

Purification: Recrystallize from ethanol to yield bright yellow crystals.

Step 2: Reduction to the Amine Note: The phenolic hydroxyl can interfere with Lithium Aluminum Hydride (LAH) by consuming hydride equivalents. Protection (e.g., Benzylation) is recommended for higher yields, but direct reduction is possible.

-

Reagents: Prepare a suspension of LAH (4 eq) in dry THF under Argon.

-

Addition: Add the Nitrostyrene intermediate dropwise as a THF solution. Maintain a gentle reflux.

-

Quenching: After 24 hours reflux, cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

-

Isolation: Filter the aluminum salts. Evaporate the filtrate to obtain the crude free base (often an oil or low-melting solid).

Step 3: Salt Formation (Hydrochloride)

-

Dissolution: Dissolve the crude base in minimal anhydrous Isopropanol (IPA).

-

Acidification: Slowly bubble dry HCl gas into the solution or add concentrated HCl/IPA solution until pH ~3.

-

Crystallization: The hydrochloride salt will precipitate. Cool to -20°C to maximize yield. Filter and wash with cold ether.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, D₂O, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.65 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| 3.82 | Singlet | 6H | Methoxy groups (-OCH₃) |

| 3.20 | Triplet | 2H | α-Methylene (-CH₂-N) |

| 2.85 | Triplet | 2H | β-Methylene (Ar-CH₂-) |

Note: The labile protons (OH, NH₃⁺) exchange with D₂O and are typically not observed or appear as a broad singlet if DMSO-d₆ is used.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+)

-

Parent Ion [M+H]⁺: m/z 198.1

-

Fragmentation Pattern: Major fragments often observed at m/z 181 (loss of NH₃) and m/z 166 (loss of CH₃OH from the methoxy group).

Handling, Stability & Safety

Stability Concerns

-

Oxidation: As a phenol, the compound is susceptible to oxidation at high pH or in solution over time, turning pink/brown (quinone formation). Store as the dry HCl salt to prevent this.

-

Hygroscopicity: The salt can absorb atmospheric moisture. Store in tight, light-resistant containers at -20°C for long-term reference standards.

Safety Profile

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Biological Handling: While non-psychoactive, it is a bioactive amine. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem . (2023). Compound Summary for CID 2176-14-9. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Pharmacological Characterization of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride

Synonyms: 4-Desmethylmescaline; 4-Demethylmescaline; 4-Hydroxy-3,5-dimethoxyphenethylamine. CAS: 2176-14-9 (HCl salt)[1]

Executive Summary

This technical guide details the mechanism of action, pharmacokinetics, and experimental utility of 3,5-Dimethoxy-4-hydroxyphenethylamine (4-Desmethylmescaline) . While structurally analogous to the classic psychedelic Mescaline (3,4,5-trimethoxyphenethylamine), this compound represents a critical "polarity switch" in phenethylamine pharmacology.

Unlike its lipophilic parent, 4-Desmethylmescaline possesses a phenolic hydroxyl group at the 4-position. This modification drastically alters its blood-brain barrier (BBB) permeability, rendering it significantly less psychoactive in vivo while retaining high affinity for serotonin 5-HT2A receptors in vitro. Consequently, it serves two primary roles in drug development:

-

Metabolic Marker: It is the primary Phase I metabolite of Mescaline in humans, serving as a biomarker for metabolic clearance.

-

Structural Probe: It is used to map the hydrogen-bonding requirements of the 5-HT2A orthosteric binding site, differentiating peripheral vs. central serotonergic signaling.

Chemical Identity & Structural Activity Relationship (SAR)

The hydrochloride salt is the preferred form for research due to improved stability against oxidation compared to the free base phenol.

Molecular Profile

| Property | Value | Clinical Significance |

| Formula | C10H15NO3[1][2][3] · HCl | Stable salt form for aqueous solubility. |

| MW | 233.69 g/mol | Small molecule, rapidly cleared. |

| LogP | ~0.3 (Predicted) | Critical: Significantly lower than Mescaline (LogP ~0.7–1.0). The hydrophilic 4-OH group limits passive diffusion across the BBB. |

| pKa | ~9.5 (Amine), ~10.0 (Phenol) | Exists largely as a protonated cation at physiological pH; zwitterionic character reduces membrane permeability. |

The "Polarity Paradox" (SAR Analysis)

The 4-position of the phenethylamine ring is the primary determinant of potency and selectivity.

-

Mescaline (4-OMe): The methoxy group is lipophilic, facilitating BBB entry and hydrophobic interaction within the receptor cleft.

-

4-Desmethylmescaline (4-OH): The hydroxyl group acts as a hydrogen bond donor/acceptor. While this can theoretically increase binding affinity to residues like Ser242 or Thr160 inside the 5-HT2A pocket, the energetic penalty of desolvating the polar group prevents the molecule from reaching the CNS in sufficient concentrations.

Mechanism of Action: Pharmacodynamics

Receptor Binding Profile

Primary Target: 5-HT2A Receptor (Agonist/Partial Agonist).[4][5][6] Secondary Targets: 5-HT2C, Alpha-2 Adrenergic (weak).

Mechanism:

-

Ligand Docking: The protonated amine forms a salt bridge with Asp155 in Transmembrane Helix 3 (TM3).

-

Aromatic Interaction: The phenyl ring engages in pi-pi stacking with Phe340 (TM6).

-

The 4-Substituent Effect: Unlike the 4-OMe of mescaline which sits in a hydrophobic sub-pocket, the 4-OH of 4-Desmethylmescaline likely seeks a hydrogen bond network. In vitro radioligand assays often show that 4-Desmethylmescaline retains nanomolar affinity (Ki) comparable to mescaline, proving that the lack of in vivo activity is pharmacokinetic, not pharmacodynamic.

Signal Transduction Pathway

Upon binding, the compound stabilizes the active conformation of the Gq/11-coupled receptor.

Figure 1: Signal transduction pathway demonstrating that while the compound activates the Gq cascade, its in vivo efficacy is gated by the Blood-Brain Barrier.

Pharmacokinetics & Metabolism

Understanding the metabolic fate of this compound is essential for toxicological studies of Mescaline.

Metabolic Pathway:

-

Formation: Mescaline undergoes O-demethylation by CYP2D6 .

-

Clearance: 4-Desmethylmescaline is a phenol, making it a prime target for Phase II conjugation.

-

Sulfation: Via SULT1A1/1A3.

-

Glucuronidation: Via UGT enzymes.

-

Oxidation: Conversion to the corresponding carboxylic acid (minor).

-

Figure 2: The metabolic lifecycle of Mescaline, highlighting 4-Desmethylmescaline as the intermediate pivotal for clearance.

Experimental Protocols

These protocols are designed for in vitro characterization.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (Ki) of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.

Reagents:

-

Source Tissue: HEK293 cells stably expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist). Note: Ketanserin is preferred for labeling the total receptor population.

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Total Volume: 200 µL.

-

Add 50 µL Membrane suspension (20-50 µg protein).

-

Add 25 µL [3H]-Ketanserin (Final conc: ~1 nM).

-

Add 25 µL Test Compound (4-Desmethylmescaline HCl) at varying concentrations (10-10 to 10-4 M).

-

-

Equilibrium: Incubate at 37°C for 60 minutes . (Critical: 37°C ensures thermodynamic equilibrium).

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive IC50, then convert to Ki using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Detection (Metabolite Identification)

Objective: Detect 4-Desmethylmescaline in biological samples.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MS Settings (ESI Positive Mode):

-

Parent Ion: m/z 198.1 [M+H]+

-

Daughter Ions: m/z 181.1 (Loss of NH3), m/z 166.1 (Loss of CH3 from methoxy).

-

References

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine SAR and Mescaline analogs).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 121303, 4-Desmethylmescaline. Retrieved January 28, 2026, from [Link]

- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive substances: psychedelics and empathogens. Science of Nature.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2026). 5-HT2A Receptor Physiology and Ligands. Retrieved January 28, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mescaline - Wikipedia [en.wikipedia.org]

- 6. journals.plos.org [journals.plos.org]

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride proteomics research applications

This guide outlines the chemoproteomic frameworks required to elucidate the interactome and signaling efficacy of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (also known as 4-O-Desmethylmescaline or Syringylamine ).

As a primary metabolite of the classic psychedelic mescaline and a structural analog of the neurotransmitter dopamine, this compound presents a unique pharmacological profile. Unlike its parent compound, its receptor affinities are less defined, making it a prime candidate for Target Deconvolution via high-resolution mass spectrometry.

Part 1: Strategic Research Context

3,5-Dimethoxy-4-hydroxyphenethylamine HCl (hereafter referred to as 4-DMM ) is a phenolic amine characterized by the presence of a 4-hydroxyl group, distinguishing it from the 3,4,5-trimethoxy motif of mescaline.

In drug development and neuropharmacology, 4-DMM is investigated for two primary reasons:

-

Metabolic Activity: It represents a major O-demethylation product of mescaline. Understanding its binding profile is critical for distinguishing the effects of the parent drug from its metabolites.

-

Structural Activity Relationship (SAR): The 4-OH group mimics the tyrosine/dopamine motif more closely than mescaline, potentially altering selectivity towards Dopamine (D2) or Adrenergic receptors compared to the 5-HT2A bias of mescaline.

The Proteomic Challenge

Standard radioligand binding assays are limited by the "lamp post effect"—you only find what you look for. To fully characterize 4-DMM, we employ unbiased chemoproteomics to detect:

-

On-Targets: Novel GPCRs or transporters (SERT/DAT/NET).

-

Off-Targets: Metabolic enzymes (COMT, MAO-A/B) and toxicity mediators (hERG trafficking proteins).

Part 2: Core Methodology – Thermal Proteome Profiling (TPP)[1]

The most robust method for mapping the 4-DMM interactome without chemical modification (which might alter binding) is Thermal Proteome Profiling (TPP) . This technique relies on the principle of Ligand-Induced Thermal Stabilization .

Experimental Logic

When 4-DMM binds to a protein target, it stabilizes the protein structure, shifting its melting temperature (

The Protocol

Phase A: Sample Preparation

-

Reagent: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (High Purity >98%).

-

Note: The Hydrochloride salt is essential for solubility in PBS/TBS buffers. Free base forms may precipitate in aqueous lysate.

-

-

Biological System: HEK293T cells (general proteome) or SH-SY5Y (neuronal context).

Step-by-Step:

-

Lysis: Lyse cells in non-denaturing buffer (PBS, 1mM MgCl2, Protease Inhibitors). Do not use detergents (SDS/Triton) as they interfere with thermal aggregation.

-

Incubation: Divide lysate into two pools:

-

Treatment: 10 µM 4-DMM (approx. 10x

estimate). -

Vehicle: PBS/DMSO matched control.

-

Duration: 30 minutes at 25°C.

-

Phase B: The Thermal Challenge

-

Aliquoting: Split both pools into 10 aliquots (20 µL each).

-

Heating: Subject each aliquot to a specific temperature in a PCR cycler for 3 minutes.

-

Gradient: 37°C, 41°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 63°C, 67°C.

-

-

Cooling: Immediately cool to 4°C to stop denaturation.

-

Separation: Centrifuge at 100,000 x g for 20 mins. Precipitated (unbound/unstable) proteins form a pellet. Collect the supernatant (soluble fraction).

Phase C: Quantitative MS Workflow

-

Digestion: Standard Trypsin/Lys-C digestion of the supernatant.

-

Labeling: Tag peptides with TMT10plex (Tandem Mass Tags).

-

Design: Assign TMT channels 126-131 to the lower temperatures and 127-130N/C to higher temperatures.

-

-

Fractionation: High-pH Reversed-Phase fractionation (critical to reduce complexity).

-

LC-MS/MS: Analyze on an Orbitrap (e.g., Exploris 480) using a synchronous precursor selection (SPS) MS3 method to eliminate ratio distortion.

TPP Workflow Diagram

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify direct binding targets of 4-DMM.

Part 3: Downstream Signaling – Global Phosphoproteomics

While TPP identifies binding, phosphoproteomics identifies function. If 4-DMM acts as a partial agonist at 5-HT2A or D2 receptors, it will trigger specific kinase cascades (e.g., ERK1/2, PKC, or Akt).

Experimental Logic

We treat live neuronal cultures with 4-DMM and measure the fold-change in phosphorylation sites compared to control. This distinguishes whether 4-DMM is an agonist (activates phosphorylation) or antagonist (blocks basal phosphorylation).

The Protocol

Step-by-Step:

-

Culture: Grow SH-SY5Y cells to 80% confluence. Serum-starve for 12 hours to reduce basal kinase noise.

-

Treatment:

-

Group A: Vehicle.

-

Group B: 4-DMM HCl (1 µM, 15 mins) – Early signaling.

-

Group C: 4-DMM HCl (1 µM, 60 mins) – Late signaling.

-

-

Lysis: Denaturing lysis buffer (8M Urea) + Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

-

Enrichment:

-

Digest proteins to peptides.[1]

-

Use TiO2 (Titanium Dioxide) or IMAC (Fe-NTA) beads to enrich phosphorylated peptides (approx. 1-2% of total proteome).

-

-

LC-MS/MS: Data-Dependent Acquisition (DDA) or DIA (Data Independent Acquisition) for maximum coverage.

Signaling Pathway Visualization

Caption: Hypothetical signaling cascades triggered by 4-DMM. Phosphoproteomics detects the activation states of PKC, ERK, and Akt.

Part 4: Data Analysis & Interpretation[3]

Quantitative Metrics Table

When analyzing the Mass Spec data, use the following thresholds to define a "Hit."

| Metric | Threshold | Interpretation |

| TPP: Melting Point Shift ( | Strong direct binding (Ligand stabilization). | |

| TPP: Slope/Curve Fit ( | High confidence in the melting curve quality. | |

| Phospho: Fold Change | Significant activation or inhibition of a kinase pathway. | |

| Phospho: p-value | Statistically significant (t-test vs vehicle). |

Key Targets to Monitor

Based on the phenethylamine structure of 4-DMM, specifically monitor these proteins in your dataset:

-

MAO-A / MAO-B: 4-DMM is a phenol; check if it is a substrate or inhibitor of Monoamine Oxidase.

-

COMT (Catechol-O-methyltransferase): The 4-OH group makes 4-DMM a direct target for methylation by COMT.

-

VMAT2: Vesicular monoamine transporter interaction.

References

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

-

Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors.[2] Nature Protocols, 10(10), 1567–1593. Link

-

Halberstadt, A. L. (2015).[3] Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 277, 99-120.[3] Link

-

Olsen, J. V., & Macek, B. (2009). Global analysis of signaling networks by quantitative phosphoproteomics. Seminars in Cell & Developmental Biology, 20(2), 232-238. Link

-

Shulgin, A., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for phenethylamine SAR). Link

Sources

- 1. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]

- 2. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 3. Mescaline Substance Guide - Psychedelic Support · Psychedelic Support [psychedelic.support]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

Architectures of Activity: A Technical Guide to Substituted Phenethylamines

Introduction: The Phenethylamine Scaffold

The phenethylamine backbone (2-phenylethan-1-amine) represents one of the most privileged scaffolds in medicinal chemistry. It serves as the structural foundation for endogenous catecholamines (dopamine, norepinephrine, epinephrine) and a vast array of exogenous psychotropic agents, ranging from psychostimulants (amphetamines) to classic psychedelics (mescaline analogs) and entactogens (MDMA).

For the drug development professional, understanding this scaffold is not merely about recognizing a chemical pattern; it is about mastering the precise electronic and steric tuning required to modulate selectivity between the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.

Structural Nomenclature

The core structure consists of a phenyl ring attached to an amino group via a two-carbon ethyl chain.[1] The carbons are designated

Figure 1: The Structure-Activity Relationship (SAR) map of the phenethylamine scaffold, highlighting critical substitution points for pharmacological tuning.

Structure-Activity Relationships (SAR)[1][2]

The 2,5-Dimethoxy Pattern

Foundational research by Shulgin and Nichols established that 2,5-dimethoxysubstitution on the phenyl ring is critical for 5-HT2A receptor affinity in phenethylamines (the "2C" and "DOx" series). This substitution pattern mimics the oxygenation pattern of metabolic precursors but creates a hydrophobic/electronic landscape that favors the orthosteric binding pocket of the 5-HT2A receptor.

The Critical 4-Position (Para)

The substituent at the 4-position of the phenyl ring is the primary determinant of potency.

-

Hydrophobicity: Lipophilic groups (Br, I, alkyl) at R4 generally increase potency. For example, 2C-B (4-Bromo) is significantly more potent than 2C-D (4-Methyl).

-

Steric Bulk: There is a "goldilocks" zone. While a propyl group (2C-P) maintains high potency, bulkier groups eventually reduce affinity due to steric clash within the receptor pocket.

Nitrogen Substitutions (The NBOMe Revolution)

Historically, N-alkylation of phenethylamines (unlike tryptamines) was thought to reduce potency. However, the discovery of N-benzyl substitutions (specifically 2-methoxybenzyl) fundamentally altered this view. The resulting compounds (NBOMes) exhibit nanomolar to sub-nanomolar affinity for 5-HT2A.

-

Mechanism: The N-benzyl group extends into a secondary hydrophobic pocket (likely involving Residue Phe339) of the receptor, stabilizing the active conformation (G-protein coupled state) more effectively than the parent amine.

Synthetic Methodologies: The Henry Reaction Route[3][4]

For research-grade synthesis of substituted phenethylamines, the Henry Reaction (Nitroaldol Condensation) followed by Lithium Aluminum Hydride (LAH) reduction is the industry standard for reliability and yield.

Protocol Design & Causality

-

Condensation: We utilize ammonium acetate as a catalyst.[2] It acts as a buffer source of ammonia to generate the imine intermediate, which facilitates the nucleophilic attack of nitromethane on the benzaldehyde.

-

Reduction: LAH is chosen over milder reducing agents (like NaBH4) because the intermediate nitrostyrene requires a "hard" hydride donor to fully reduce both the alkene and the nitro group to the amine in a single high-yielding step.

Step-by-Step Workflow

Step 1: Henry Reaction (Nitrostyrene Synthesis) [3]

-

Reagents: Substituted Benzaldehyde (1 eq), Nitromethane (excess, solvent/reactant), Ammonium Acetate (0.2 eq).

-

Conditions: Reflux for 2-4 hours.

-

Validation: Appearance of yellow/orange crystalline solid upon cooling (conjugation of the nitrostyrene chromophore).

Step 2: Reduction (Amine Formation)

-

Reagents: Lithium Aluminum Hydride (LAH) (4 eq), Anhydrous THF or Et2O.

-

Safety Critical: LAH is pyrophoric. Reaction must be performed under inert atmosphere (Ar or N2).

-

Procedure: Add nitrostyrene solution dropwise to LAH suspension at reflux.

-

Workup: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as granular solids for easy filtration.

Figure 2: Synthetic workflow for the conversion of benzaldehydes to phenethylamines via the Henry Reaction and LAH reduction.[3]

Pharmacodynamics & Signaling Pathways[6][7]

The primary target for psychedelic phenethylamines is the 5-HT2A receptor , a G-protein coupled receptor (GPCR).[4] However, simple binding affinity (

The Gq/11 Pathway

Unlike 5-HT1A receptors (which couple to Gi/o and inhibit cAMP), 5-HT2A couples primarily to Gq/11 .

-

Agonist binding induces a conformational change.

-

Gq alpha subunit activates Phospholipase C (PLC) .

-

PLC hydrolyzes PIP2 into IP3 (Inositol Trisphosphate) and DAG (Diacylglycerol).[4]

-

IP3 triggers Ca2+ release from the endoplasmic reticulum.[5]

-

DAG activates Protein Kinase C (PKC) .[5]

This calcium flux is the canonical marker for 5-HT2A activation in functional assays (e.g., FLIPR assays).

Figure 3: The canonical Gq-coupled signaling cascade activated by phenethylamines at the 5-HT2A receptor.

Comparative Data Analysis

The table below aggregates binding affinity data (

| Compound | Class | 5-HT2A | 5-HT2C | Key Structural Feature |

| Mescaline | Classic | ~300 - 500 | ~2,000 | 3,4,5-trimethoxy |

| 2C-B | 2C Series | ~1 - 5 | ~10 - 20 | 4-Bromo substitution |

| DOI | Amphetamine | ~0.5 - 2 | ~2 - 5 | |

| 25I-NBOMe | NBOMe | 0.04 | 0.5 | N-(2-methoxybenzyl) |

Data synthesized from Nichols (2012) and PDSP database values.

Metabolism & Toxicology (ADME)

Metabolic Fate[9]

-

Deamination: Primary phenethylamines (like 2C-B) are substrates for Monoamine Oxidase (MAO) , primarily MAO-A and MAO-B. This limits their oral bioavailability compared to amphetamines.

-

Alpha-Methylation: The addition of an

-methyl group (as in DOI or DOM) sterically hinders MAO, significantly extending the half-life. -

O-Demethylation: Cytochrome P450 enzymes (specifically CYP2D6 ) attack the methoxy groups on the phenyl ring. Polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug response.

Toxicity Markers

-

Vasoconstriction: 5-HT2A agonism in peripheral vasculature can cause severe vasoconstriction.

-

Excitotoxicity: High potency agonists (NBOMes) have been linked to seizures and fatal toxicity, likely due to full agonism at 5-HT2A combined with off-target effects.

References

-

Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Shulgin, A., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. Link

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

-

Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research. Link

-

Eshleman, A. J., et al. (1994). 5-HT2A receptor-mediated phosphoinositide hydrolysis in NIH 3T3 cells. Journal of Neurochemistry. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

The Phenethylamine Backbone: From Mescaline to Super-Agonists

Topic: History, Discovery, and Structure-Activity Relationships of Mescaline Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists

A Technical Review of Structural Evolution and Receptor Kinetics

Executive Summary

The phenethylamine scaffold represents one of the most versatile templates in medicinal chemistry. Originating from the natural alkaloid mescaline (3,4,5-trimethoxyphenethylamine), this chemical backbone has been systematically modified over a century to map the serotonin 5-HT

Historical Genesis: The Baseline

The scientific journey began with Arthur Heffter , who in 1897 isolated mescaline from the peyote cactus (Lophophora williamsii) and identified it as the active principle through self-experimentation.[1][2][3] This marked the first isolation of a psychedelic compound in pure form.[1][2][3]

In 1919 , Ernst Späth at the University of Vienna achieved the first total synthesis of mescaline, confirming its structure.[1][4] This established the baseline for all subsequent phenethylamine research. Unlike the complex tetracyclic structure of ergolines (LSD) or the bicyclic tryptamines (psilocybin), mescaline presented a simple benzene ring with an ethylamine side chain—a structure ripe for derivatization.

The Shulgin Expansion: 2C and DOx Series

The modern era of phenethylamine design was architected by Alexander Shulgin . In the seminal text PIHKAL (Phenethylamines I Have Known And Loved), Shulgin and his co-authors systematically manipulated the benzene ring substitution patterns.

The Alpha-Methylation (DOx Series)

Shulgin observed that adding a methyl group to the alpha-carbon of the ethylamine chain protects the molecule from metabolic deamination by Monoamine Oxidase (MAO). This modification transforms the phenethylamine into an amphetamine .

-

Result: The DOx series (e.g., DOM, DOI, DOB).

-

Pharmacology: drastically increased potency and duration of action compared to mescaline.

The 2,4,5-Substitution Pattern (2C Series)

Shulgin shifted the methoxy groups from mescaline's 3,4,5-pattern to a 2,5-dimethoxy pattern, leaving the 4-position open for variation.

-

The "2C" Nomenclature: Denotes the two carbons between the benzene ring and the amino group (phenethylamine).

-

Key Discovery: The 4-position is a critical lipophilic pocket within the 5-HT

receptor. Placing hydrophobic halogens (Br, I, Cl) or alkyl groups here dramatically increases binding affinity.

Modern SAR: Rigidification and Super-Agonists

Following Shulgin, David Nichols (Purdue University) advanced the field by restricting the conformational freedom of the molecule.

Conformational Restriction (The "Fly" Series)

Free-rotating methoxy groups impose an entropic penalty upon receptor binding. By "locking" these oxygens into rigid rings (dihydrofuran or furan), the molecule is pre-organized into its bioactive conformation.

-

2C-B-FLY: The methoxy groups are incorporated into dihydrofuran rings.

-

DragonFLY Series: Aromatization of the furan rings leads to the "DragonFLY" compounds (e.g., Bromo-DragonFLY), which exhibit high affinity and resistance to metabolism.

The N-Benzyl Explosion (NBOMes)

While often associated with the Nichols lab's characterization work, the 25x-NBOMe series was discovered by Ralf Heim at Freie Universität Berlin.

-

Mechanism: Addition of an N-(2-methoxybenzyl) group to the amine.

-

Impact: This moiety targets a specific hydrophobic region in the receptor, increasing affinity by orders of magnitude (from nanomolar to sub-nanomolar).

Visualizing Structural Evolution

The following diagram illustrates the chemical logic moving from Mescaline to high-potency analogs.

Figure 1: Structural evolution of phenethylamines. Modifications at the alpha-carbon, 4-position, and amine nitrogen drive potency shifts.

Pharmacology & Binding Kinetics

The primary target for psychedelic activity is the 5-HT

Binding Affinity ( ) Comparison

The

| Compound | Class | 5-HT | Functional Status |

| Mescaline | Simple Phenethylamine | ~3,000 – 9,000 nM | Partial Agonist |

| 2C-B | 2,5-Dimethoxy | ~1 – 10 nM | Partial Agonist |

| DOI | Amphetamine (DOx) | ~0.5 – 2.0 nM | Full/Partial Agonist |

| Bromo-DragonFLY | Benzodifuran | ~0.1 – 0.5 nM | Potent Agonist |

| 25I-NBOMe | N-Benzyl | ~0.04 nM | Super-Agonist |

Data aggregated from Ray (2010) and Nichols (2012).

Signaling Pathway

Activation of 5-HT

Figure 2: The canonical Gq-mediated signaling pathway activated by mescaline analogs.

Synthetic Protocol: The Henry Reaction

The most robust route for synthesizing 2C analogs is the Henry Reaction (Nitroaldol condensation) followed by reduction. This protocol is preferred for its versatility.

Generalized Workflow

-

Condensation: 2,5-Dimethoxybenzaldehyde reacts with nitromethane (catalyzed by ammonium acetate) to form a nitrostyrene.

-

Reduction: The nitrostyrene is reduced to the amine using Lithium Aluminum Hydride (LAH).

-

Halogenation: Elemental bromine or iodine is added to the 4-position of the free base.

Figure 3: The standard synthetic route for 4-substituted phenethylamines.

Critical Safety Note

-

Exothermicity: The Henry reaction can run away if not stirred efficiently.

-

LAH Handling: Lithium Aluminum Hydride is pyrophoric and reacts violently with water. An inert atmosphere (

or

Future Directions: Psychoplastogens

Recent research suggests these analogs promote neuroplasticity . Compounds like 2C-B and its derivatives are being investigated not just for receptor agonism, but for their ability to induce neurite outgrowth (psychoplastogens), potentially offering therapeutic avenues for depression and PTSD without the toxicity associated with the NBOMe series.

References

-

Heffter, A. (1898). Ueber Pellote. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Späth, E. (1919).[2] Über die Anhalonium-Alkaloide I. Anhalin und Mezcalin. Monatshefte für Chemie.

-

Shulgin, A. T., & Shulgin, A. (1991).[8] PIHKAL: A Chemical Love Story. Transform Press.

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Ray, T. S. (2010).[9] Psychedelics and the Human Receptorome. PLoS ONE.

-

Bershad, A. K., et al. (2016). Effects of the Hallucinogen 25I-NBOMe on 5-HT2A Receptor Signaling. Neuropharmacology.

Sources

- 1. chacruna.net [chacruna.net]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. Arthur Heffter - Wikipedia [en.wikipedia.org]

- 4. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 5. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]

- 6. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]

- 7. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. journals.plos.org [journals.plos.org]

neurochemical profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

The following is an in-depth technical guide on the neurochemical profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride.

Synonyms: 4-O-Desmethylmescaline; 4-Demethylmescaline; 3,5-Dimethoxytyramine; "Desmethyl" (Shulgin Index #29).[1] CAS: 2176-14-9 (HCl salt)[2]

Executive Summary

3,5-Dimethoxy-4-hydroxyphenethylamine (hereafter 4-OH-DMP ) represents a critical "metabolic switch" in the pharmacology of phenethylamine psychedelics.[1] Structurally, it is the phenolic congener of Mescaline (3,4,5-trimethoxyphenethylamine).[1] While Mescaline is a potent centrally active psychotomimetic, 4-OH-DMP is largely regarded as its primary inactive metabolite in humans.[1]

This guide analyzes the compound’s dual role:

-

Biosynthetic Precursor: In Trichocereus and Lophophora cacti, it serves as the immediate precursor to mescaline via O-methylation.[1]

-

Metabolic End-Point: In mammals, it is the product of O-demethylation (via CYP2D6), rendering the molecule too polar to cross the Blood-Brain Barrier (BBB) efficiently.

For drug development professionals, 4-OH-DMP serves as a model for structural inactivation —demonstrating how a single hydroxyl group can nullify psychoactivity despite retained receptor affinity potential.[1]

Chemical Identity & Structural Logic[1]

The molecule consists of a phenethylamine backbone with methoxy groups at positions 3 and 5, and a hydroxyl group at position 4.[1]

| Property | Data |

| Formula | C₁₀H₁₅NO₃[1] · HCl |

| Molar Mass | 197.23 g/mol (Freebase); 233.69 g/mol (HCl) |

| LogP (Predicted) | ~0.4 (Low Lipophilicity) |

| Acidity (pKa) | Phenolic OH: ~9.5; Amine: ~10.0 |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents (Et₂O, Hexane). |

The "Hydroxyl Switch" Mechanism

The neurochemical divergence between Mescaline and 4-OH-DMP is governed by lipophilicity.

-

Mescaline: The 4-methoxy group is lipophilic, facilitating passive diffusion across the BBB.[1]

-

4-OH-DMP: The 4-hydroxy group introduces high polarity and potential zwitterionic character (phenoxide/ammonium) at physiological pH.[1] This prevents passive transport into the CNS, sequestering the compound in the periphery for renal excretion.

Biosynthesis and Metabolism Pathways[1]

4-OH-DMP occupies a unique position as both the parent and the child of mescaline, depending on the biological system (plant vs. mammal).

Metabolic Flow Diagram

The following Graphviz diagram illustrates the bidirectional relationship between Syringaldehyde, Mescaline, and 4-OH-DMP.[1]

Caption: Bidirectional pathway showing 4-OH-DMP as a biosynthetic precursor in plants (Green arrow) and a metabolic product in mammals (Red dashed arrow).[1]

Mammalian Pharmacokinetics

In humans, mescaline is metabolized primarily via oxidative deamination (to the carboxylic acid) and O-demethylation.[1]

-

CYP2D6 Mediation: The conversion of Mescaline to 4-OH-DMP is mediated by Cytochrome P450 2D6.

-

Excretion: 4-OH-DMP is excreted in urine either as the free phenol or as a sulfate/glucuronide conjugate.

-

Clinical Relevance: High levels of 4-OH-DMP in urine, combined with low plasma mescaline, indicate rapid metabolism (Ultra-Rapid Metabolizer phenotype), potentially correlating with reduced psychoactive duration in clinical subjects.[1]

Neuropharmacology

Receptor Binding Profile (5-HT2A)

While in vivo activity is negligible due to kinetics, the in vitro binding profile remains relevant for SAR (Structure-Activity Relationship) studies.[1]

-

5-HT2A Affinity: 4-OH-DMP exhibits low-to-moderate affinity for the 5-HT2A receptor.[1][3]

-

Mechanism:[1][4] The 4-position substituent on the phenethylamine ring is critical for receptor docking. While a hydrophobic group (Methoxy, Bromo, Iodo) enhances affinity, a Hydroxyl group acts as a Hydrogen Bond Donor (HBD).[1]

-

Comparison: Unlike the "Scalines" (4-alkoxy derivatives like Proscaline) which have

values in the 100–500 nM range, the unmasked phenol (4-OH-DMP) generally shows significantly reduced affinity (

-

The Blood-Brain Barrier (BBB) Impermeability

The defining feature of 4-OH-DMP is its inability to cross the BBB.

-

LogP < 1.0: The compound is too hydrophilic.

-

Ionization: At physiological pH (7.4), a significant fraction exists as a zwitterion (phenolate anion/ammonium cation), which is actively excluded by the BBB endothelium.[1]

-

Direct Injection: Historical animal studies suggest that if injected intracerebrally (bypassing the BBB), 4-OH-DMP may elicit minor serotonergic behaviors, but it lacks the potency of its methylated parent.[1]

Experimental Protocols

Synthesis via Henry Reaction

This protocol describes the synthesis of the HCl salt from Syringaldehyde. Note: Protection of the phenol is recommended to improve yields, but direct synthesis is possible with careful control.

Reagents: Syringaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH₄), THF.[1]

-

Condensation (Nitrostyrene Formation):

-

Reflux Syringaldehyde (10g) with excess Nitromethane (50mL) and Ammonium Acetate (catalytic) for 4 hours.

-

Observation: The solution turns deep orange/red (formation of the nitrostyrene).

-

Workup: Remove solvent in vacuo. Recrystallize the red solid (3,5-dimethoxy-4-hydroxy-β-nitrostyrene) from IPA.[1]

-

-

Reduction (Amine Formation):

-

Setup: Prepare a suspension of LiAlH₄ (4 eq) in anhydrous THF under Argon atmosphere.

-

Addition: Add the nitrostyrene intermediate dropwise as a THF solution. Maintain a gentle reflux.

-

Quenching: After 24h, cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

-

Isolation: Filter the aluminum salts. Acidify the filtrate with concentrated HCl.

-

Purification: Evaporate to dryness.[1] Recrystallize the crude hydrochloride salt from Ethanol/Ether.

-

Analytical Validation (HPLC-UV)

To distinguish 4-OH-DMP from Mescaline in biological samples:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 50% B over 20 mins.

-

Detection: UV at 280 nm.

-

Retention Time: 4-OH-DMP will elute significantly earlier (more polar) than Mescaline.

Toxicology & Safety Considerations

Phenolic Oxidation

As a phenol, 4-OH-DMP is susceptible to oxidation, forming ortho-quinones or dimers upon exposure to air or high pH.[1]

-

Risk: Quinone species are potent electrophiles and can form adducts with cellular proteins (neurotoxicity risk if formed centrally).

-

Handling: Store the HCl salt under inert gas (Argon) at -20°C. Avoid alkaline solutions for prolonged periods.

Regulatory Status[2][5][6]

-

USA: While not explicitly scheduled, it may be treated as a controlled substance analogue of Mescaline (Schedule I) under the Federal Analogue Act if intended for human consumption.

-

Research Use: Permissible as a reference standard for forensic analysis (metabolite identification).

References

-

Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Entry #96 Mescaline; Entry #29 Desmethyl).

-

Trachsel, D., et al. (2013).[1] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press.

-

Nichols, D. E. (2018).[1] "Dark Classics in Chemical Neuroscience: Mescaline." ACS Chemical Neuroscience, 9(10), 2404–2410.[1]

-

Charalampous, K. D., et al. (1966).[1] "Metabolic fate of mescaline in man." Psychopharmacologia, 9(1), 48–63.[1]

-

Rickli, A., et al. (2025).[1] "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives)." Frontiers in Pharmacology. (Contextual data on 4-substituted analogs).

Sources

- 1. Scaline - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and pharmacological context of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is a phenethylamine alkaloid and a primary metabolite of the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1] Unlike its parent compound, the presence of the 4-hydroxyl group significantly alters its lipophilicity and pharmacokinetics.[1]

Core Identifiers

| Property | Specification |

| IUPAC Name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride |

| Chemical Formula | C₁₀H₁₅NO₃[1][2][3] · HCl |

| Molecular Weight | 233.69 g/mol (Salt); 197.23 g/mol (Free Base) |

| CAS Number | 2176-14-9 (HCl Salt) |

| Melting Point | 260–262 °C (dec.)[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol; insoluble in diethyl ether |

Structural Distinction (Expert Insight)

Researchers often confuse this compound with its isomer, 3-O-desmethylmescaline (3-hydroxy-4,5-dimethoxyphenethylamine).[1]

-

Target Compound (4-OH): Symmetric molecule.[1] The 4-position hydroxyl is flanked by two methoxy groups.[1][4]

-

Isomer (3-OH): Asymmetric.[1]

-

Differentiation: In ¹H NMR, the aromatic protons of the 4-OH target appear as a singlet (2H) due to symmetry, whereas the 3-OH isomer displays two distinct doublets (meta-coupling).[1]

Synthesis & Production Protocols

Editorial Note: The most efficient synthesis route bypasses the complex methylation of polyphenols by utilizing Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material.[1] This precursor already possesses the correct substitution pattern, eliminating regioselectivity issues.[1]

Synthetic Pathway (Graphviz Visualization)

[1]

Detailed Protocol

Step 1: Henry Reaction (Condensation)

This step converts the aldehyde to a nitrostyrene.[1]

-

Reagents: Syringaldehyde (10.0 g), Nitromethane (50 mL), Ammonium Acetate (4.5 g).

-

Procedure: Dissolve syringaldehyde in nitromethane. Add ammonium acetate.[1] Reflux the mixture for 2–4 hours. The solution will darken (deep orange/red).[1]

-

Workup: Remove excess nitromethane under vacuum.[1] The residue typically crystallizes upon cooling or addition of cold isopropanol.[1]

-

Purification: Recrystallize from MeOH/IPA to yield yellow crystals of 3,5-dimethoxy-4-hydroxy-β-nitrostyrene.

-

Critical Control Point: Ensure the nitrostyrene is dry and free of aldehyde before reduction, as residual aldehyde can lead to polymerization.[1]

-

Step 2: Reduction

The nitro group is reduced to the amine.[1] Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation here to avoid potential reduction of the aromatic ring or cleavage of the benzyl-oxygen bonds, although the latter is less risk with methoxy groups.[1]

-

Reagents: LiAlH₄ (4.0 eq), Anhydrous THF.

-

Procedure: Prepare a suspension of LiAlH₄ in cold anhydrous THF under inert atmosphere (N₂ or Ar).

-

Addition: Dissolve the nitrostyrene in THF and add dropwise to the hydride suspension. Caution: Exothermic.[1]

-

Reflux: Heat to reflux for 24 hours to ensure complete reduction.

-

Quench: Cool to 0°C. Carefully add IPA, then H₂O, then 15% NaOH (Fieser workup) to precipitate aluminum salts. Filter.

-

Salt Formation: Acidify the filtrate with anhydrous HCl gas or concentrated HCl in dioxane.[1] The hydrochloride salt precipitates.[1]

-

Final Yield: Recrystallize from ethanol/ether. MP should be 260–262°C.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: D₂O or DMSO-d₆.

-

Aromatic Region: A sharp singlet at approximately δ 6.5–6.7 ppm (integration 2H).[1] This confirms the symmetry of the 2,6-protons relative to the 4-OH group.[1]

-

Methoxy Groups: A strong singlet at δ 3.7–3.8 ppm (integration 6H).[1]

-

Side Chain: Two triplets (or broad multiplets depending on pH) at δ 2.8–3.2 ppm , corresponding to the α- and β-methylene protons of the ethylamine chain.[1]

Mass Spectrometry[1]

-

Method: GC-MS (requires derivatization, e.g., TMS) or LC-MS (ESI+).[1]

-

Parent Ion (M+H): 198.1 m/z (Free base mass + H⁺).[1]

-

Fragmentation: Loss of NH₃ (17) is common, leading to characteristic tropylium-like ions.[1]

Pharmacological Context & Metabolism[1][3][9]

Metabolic Pathway

3,5-Dimethoxy-4-hydroxyphenethylamine is a major metabolite of mescaline.[1] In humans and rats, mescaline undergoes oxidative deamination (to the acid) or O-demethylation.[1]

Structure-Activity Relationship (SAR)[1]

-

Blood-Brain Barrier (BBB): The exposure of the free phenolic hydroxyl at position 4 drastically increases the Polar Surface Area (PSA) .[1] This modification significantly reduces the compound's ability to cross the BBB compared to the trimethoxy parent (mescaline).[1]

-

Receptor Binding: While the compound retains affinity for 5-HT₂A receptors in vitro, its in vivo psychoactivity is negligible due to poor CNS penetration.[1] This makes it a valuable negative control in behavioral assays involving hallucinogens.[1]

References

-

PubChem. (n.d.).[1][5] this compound.[1][2][6] National Library of Medicine.[1] Retrieved from [Link]

-

Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Referencing general phenethylamine synthesis methodologies).

-

Vollenweider, F. X., et al. (2010).[1][7] Neurobiology of Psychedelic Drugs: Implications for Neurotherapeutics. Nature Reviews Neuroscience.[1] (Contextualizing mescaline metabolism).

Sources

- 1. 3-O-Desmethylmescaline - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2176-14-9 [smolecule.com]

- 3. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 5. Homoveratrylamine hydrochloride | C10H16ClNO2 | CID 71555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. sciencemadness.org [sciencemadness.org]

Technical Guide: Preliminary Investigation of Novel Phenethylamines

Introduction & Scope

The phenethylamine (PEA) scaffold remains one of the most chemically versatile backbones in psychopharmacology, yielding compounds ranging from therapeutic agents (e.g., bupropion, lisdexamfetamine) to potent hallucinogens (e.g., 2C-B, NBOMes).

This guide outlines a rigorous, self-validating workflow for the preliminary investigation of novel phenethylamines . It is designed for researchers who have identified a candidate molecule and requires a systematic protocol to transition from in silico theory to in vitro validation.

Critical Safety Warning: Many novel PEAs exhibit steep dose-response curves. All protocols below assume the use of appropriate PPE, fume hoods, and adherence to local DEA/controlled substance regulations.